molecular formula C24H24N2O4S B6568448 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 946321-97-7

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B6568448
CAS RN: 946321-97-7
M. Wt: 436.5 g/mol
InChI Key: VYNFPOVDLROEEV-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a furan ring, a tetrahydroquinoline ring, and a sulfonamide group attached to a tetrahydronaphthalene ring. Furan is a five-membered aromatic ring with an oxygen atom . Tetrahydroquinoline is a heterocyclic compound consisting of a quinoline ring system where four of the carbon atoms are replaced by hydrogen atoms. Sulfonamides are a group of compounds containing a sulfur atom, two oxygen atoms, and a nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the furan and tetrahydroquinoline rings, followed by the introduction of the sulfonamide group. The exact synthesis pathway would depend on the specific reactions and conditions used .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups and the specific bonds between them. The presence of the aromatic furan ring and the tetrahydroquinoline ring could potentially allow for interesting electronic properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The furan ring could undergo electrophilic aromatic substitution or other reactions typical of aromatic compounds . The sulfonamide group could participate in reactions involving the nitrogen or sulfur atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could impact the compound’s solubility in water or other polar solvents .

Mechanism of Action

The mechanism of action of the compound would depend on its specific biological targets. As a general rule, compounds with aromatic rings and nitrogen-containing groups (like sulfonamides) can often interact with biological macromolecules like proteins or DNA .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific physical and chemical properties, as well as how it interacts with biological systems. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include studies on its interaction with biological targets, its potential therapeutic uses, and its safety profile .

properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c27-24(23-8-4-14-30-23)26-13-3-7-18-9-11-20(16-22(18)26)25-31(28,29)21-12-10-17-5-1-2-6-19(17)15-21/h4,8-12,14-16,25H,1-3,5-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNFPOVDLROEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(CCCN4C(=O)C5=CC=CO5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

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